REACTION_CXSMILES
|
[OH:1][C:2]([C:7]1[CH:8]=[N:9][O:10][CH:11]=1)([CH2:5]C)[CH2:3]C.C([Mg]Br)C>>[OH:1][C:2]([C:7]1[CH:8]=[N:9][O:10][CH:11]=1)([CH3:5])[CH3:3]
|
Name
|
4-(3-hydroxypentan-3-yl)isoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC)(CC)C=1C=NOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC(C)(C)C=1C=NOC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |